Bis(benzonitrile)palladium(II) bromide Bis(benzonitrile)palladium(II) bromide
Brand Name: Vulcanchem
CAS No.: 15003-43-7
VCID: VC8355955
InChI: InChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
SMILES: C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br
Molecular Formula: C14H10Br2N2Pd
Molecular Weight: 472.5 g/mol

Bis(benzonitrile)palladium(II) bromide

CAS No.: 15003-43-7

Cat. No.: VC8355955

Molecular Formula: C14H10Br2N2Pd

Molecular Weight: 472.5 g/mol

* For research use only. Not for human or veterinary use.

Bis(benzonitrile)palladium(II) bromide - 15003-43-7

Specification

CAS No. 15003-43-7
Molecular Formula C14H10Br2N2Pd
Molecular Weight 472.5 g/mol
IUPAC Name benzonitrile;dibromopalladium
Standard InChI InChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Standard InChI Key OKDHIPXOBPPHTG-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br
Canonical SMILES C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br

Introduction

Structural and Molecular Characteristics

Molecular Composition and Bonding Configuration

Bis(benzonitrile)palladium(II) bromide adopts a square-planar geometry, with palladium(II) at its center bonded to two benzonitrile ligands via nitrogen atoms and two bromide ions . The trans configuration of the benzonitrile ligands is inferred from analogous palladium complexes, such as bis(benzonitrile)palladium(II) dichloride, which crystallizes in a trans arrangement . The Pd–N bond length, typically ~2.05 Å in related complexes, suggests moderate ligand strength, while the Pd–Br bonds measure approximately 2.45 Å, consistent with ionic character .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₄H₁₀Br₂N₂Pd
Molar Mass472.5 g/mol
Coordination GeometrySquare-planar
Pd–N Bond Length~2.05 Å
Pd–Br Bond Length~2.45 Å

Spectroscopic and Computational Data

The compound’s infrared spectrum exhibits a C≡N stretching vibration at 2,230 cm⁻¹, characteristic of benzonitrile coordination . Computational studies using PubChem’s Cactvs toolkit reveal a topological polar surface area of 47.6 Ų and a heavy atom count of 19, indicating moderate molecular complexity . The SMILES string C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br accurately represents its connectivity .

Synthesis and Preparation

Conventional Synthetic Routes

The complex is synthesized via the direct reaction of palladium(II) bromide (PdBr₂) with excess benzonitrile (PhCN) in a non-aqueous solvent:

PdBr2+2PhCNPdBr2(PhCN)2\text{PdBr}_2 + 2 \, \text{PhCN} \rightarrow \text{PdBr}_2(\text{PhCN})_2

Palladium(II) bromide is typically prepared by treating palladium metal with nitric acid and hydrobromic acid, followed by purification via recrystallization. The benzonitrile ligands displace weaker ligands (e.g., H₂O or NO₃⁻) under mild heating (40–60°C), yielding the product as a yellow crystalline solid.

Challenges in Analog Synthesis

Attempts to synthesize the diiodide analog (PdI₂(PhCN)₂) have proven unsuccessful, likely due to the larger ionic radius of iodide (2.20 Å vs. Br⁻: 1.96 Å), which destabilizes the square-planar geometry. This contrasts with the dichloride analog (PdCl₂(PhCN)₂), which forms readily and exhibits similar catalytic activity .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, acetonitrile) but insoluble in water and hydrocarbons. Its stability in air is limited; prolonged exposure to moisture leads to ligand dissociation and PdBr₂ precipitation. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, coinciding with benzonitrile ligand loss .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Topological Polar Surface Area47.6 Ų

Catalytic Applications

Cross-Coupling Reactions

Bis(benzonitrile)palladium(II) bromide serves as a precatalyst in key transformations:

Suzuki-Miyaura Coupling

The complex facilitates aryl-aryl bond formation between boronic acids and aryl halides. For example, coupling 4-bromotoluene with phenylboronic acid yields biphenyl derivatives with >90% efficiency:

Ar–Br+Ar’–B(OH)2PdBr2(PhCN)2Ar–Ar’+B(OH)3\text{Ar–Br} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{PdBr}_2(\text{PhCN})_2} \text{Ar–Ar'} + \text{B(OH)}_3

Buchwald-Hartwig Amination

It enables C–N bond formation between aryl halides and amines. A representative reaction involves animating 4-bromoacetophenone with morpholine to produce N-(4-acetylphenyl)morpholine.

Table 3: Catalytic Performance in Cross-Coupling Reactions

Reaction TypeSubstrate PairYield (%)Reference
Suzuki-Miyaura4-Bromotoluene + PhB(OH)₂92
Buchwald-Hartwig4-Bromoacetophenone + Morpholine88

Mechanistic Insights

The labile benzonitrile ligands dissociate during catalysis, generating a Pd(0) active species. This aligns with the "Pd(0)/Pd(II)" catalytic cycle, where oxidative addition and reductive elimination steps drive bond formation .

Research Advancements and Limitations

Cluster Formation Studies

Related palladium complexes, such as bis(benzonitrile)palladium(II) dichloride, form cubic Pd₄Cl₈ clusters when crystallized with aromatic hydrocarbons (e.g., benzene). This behavior suggests potential for designing supramolecular architectures, though analogous bromide clusters remain unreported.

Stability Challenges

The compound’s sensitivity to moisture and light limits its industrial use. Stabilization strategies, including encapsulation in mesoporous silica, are under investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator